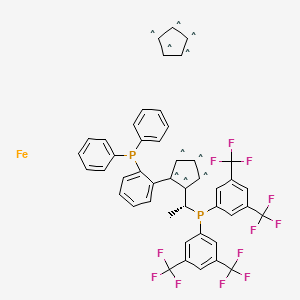
Walphos SL-W001-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W001-2 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction results in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone . The reaction conditions typically involve the use of a Negishi coupling reaction, which requires a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and enantioselectivity, ensuring the production of the ligand with high purity and optical activity.
Chemical Reactions Analysis
Types of Reactions
Walphos SL-W001-2 primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in rhodium-catalyzed hydrogenation of alkenes and ruthenium-catalyzed hydrogenation of ketones .
Common Reagents and Conditions
The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures to ensure high enantioselectivity and yield .
Major Products Formed
The major products formed from these reactions include enantiomerically pure alkanes and alcohols. For example, the hydrogenation of 2-methylcinnamic acid using this compound as a ligand results in ®-2-methyl-3-phenylpropanoic acid with high enantiomeric excess .
Scientific Research Applications
Walphos SL-W001-2 has a wide range of applications in scientific research:
Mechanism of Action
Walphos SL-W001-2 exerts its effects by coordinating with metal catalysts, such as rhodium and ruthenium. The chiral environment created by the ligand induces enantioselectivity in the hydrogenation reactions. The molecular targets include alkenes and ketones, which are reduced to their corresponding alkanes and alcohols .
Comparison with Similar Compounds
Similar Compounds
Walphos SL-W002: Another member of the Walphos ligand family with similar applications in asymmetric hydrogenation.
Josiphos Ligands: These ligands also contain a ferrocenyl backbone and are used in asymmetric synthesis.
Uniqueness
Walphos SL-W001-2 is unique due to its high enantioselectivity and versatility in various hydrogenation reactions. Its ability to produce enantiomerically pure products with high yields makes it a valuable ligand in both academic and industrial research .
Properties
Molecular Formula |
C46H32F12FeP2 |
|---|---|
Molecular Weight |
930.5 g/mol |
InChI |
InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
LKNKYBWIZNAXBY-KHZPMNTOSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


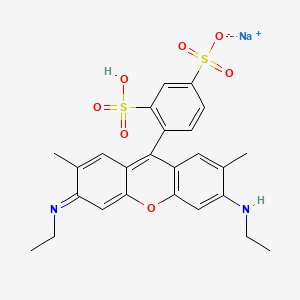



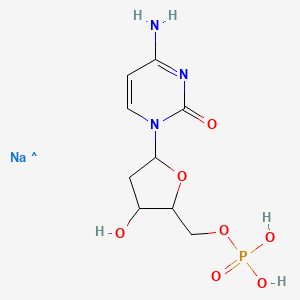


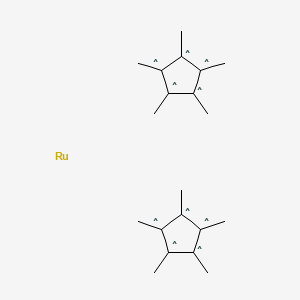
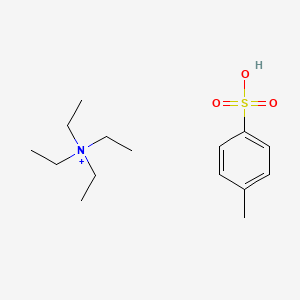



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)

